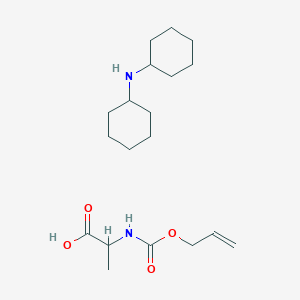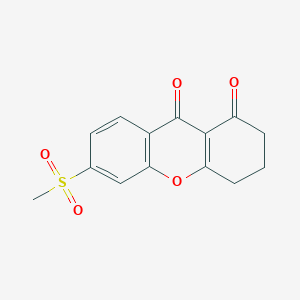
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is a synthetic compound widely used in biochemical research. It is a derivative of glucosamine, a naturally occurring amino sugar, and features a nitrophenyl group, an acetamido group, and a sulfate group. This compound is particularly useful in enzymatic studies due to its ability to act as a substrate for various glycosidases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The protected glucosamine is reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenyl derivative.
Deprotection: The acetyl groups are removed under acidic or basic conditions to yield the free hydroxyl groups.
Sulfation: The free hydroxyl groups are then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques like crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt undergoes several types of chemical reactions:
Hydrolysis: Enzymatic or acidic hydrolysis can break the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like β-glucosidase or acids like hydrochloric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-nitrophenol and 2-acetamido-2-deoxy-β-D-glucopyranose.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt has numerous applications in scientific research:
Enzymatic Studies: Used as a substrate to study the activity of glycosidases, particularly β-glucosidase.
Biochemical Assays: Employed in colorimetric assays to measure enzyme activity, as the release of 4-nitrophenol can be easily detected spectrophotometrically.
Drug Development: Investigated for its potential in developing inhibitors for glycosidases, which are targets in various diseases.
Structural Biology: Utilized in crystallography studies to understand enzyme-substrate interactions.
作用机制
The compound acts as a substrate for glycosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative. The release of 4-nitrophenol, which is yellow, can be monitored spectrophotometrically, providing a measure of enzyme activity.
相似化合物的比较
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and sulfate groups.
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactose instead of glucose.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar but without the sulfate group.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is unique due to the presence of both the acetamido and sulfate groups, which can influence its reactivity and interactions with enzymes. The sulfate group, in particular, can enhance its solubility and affect its binding affinity to enzymes.
This compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of glycosidases and their inhibitors.
属性
分子式 |
C14H17KN2O11S |
|---|---|
分子量 |
460.46 g/mol |
IUPAC 名称 |
potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
InChI 键 |
OWFVRPVXAZQCAE-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)





![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
